Cas no 1904210-67-8 (2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone)

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone 化学的及び物理的性質
名前と識別子
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- F6474-3708
- AKOS025345399
- 2,2-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
- 2,2-diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
- 1904210-67-8
- 2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
- 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
-
- インチ: 1S/C28H26N2O2/c31-28(26(21-9-3-1-4-10-21)22-11-5-2-6-12-22)30-19-16-24(17-20-30)32-25-15-7-13-23-14-8-18-29-27(23)25/h1-15,18,24,26H,16-17,19-20H2
- InChIKey: AXLUICYOMOKWFW-UHFFFAOYSA-N
- SMILES: O(C1=CC=CC2=CC=CN=C12)C1CCN(C(C(C2C=CC=CC=2)C2C=CC=CC=2)=O)CC1
計算された属性
- 精确分子量: 422.199428076g/mol
- 同位素质量: 422.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 572
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- XLogP3: 5.5
2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6474-3708-10mg |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-1mg |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-100mg |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-20μmol |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-25mg |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-3mg |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-75mg |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-40mg |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-5mg |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6474-3708-10μmol |
2,2-diphenyl-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one |
1904210-67-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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S. Ahmed Chem. Commun., 2009, 6421-6423
2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanoneに関する追加情報
Introduction to 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS No. 1904210-67-8)
2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone, also known by its CAS number 1904210-67-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a diphenyl group, a piperidine ring, and a quinoline moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is particularly noteworthy due to its intricate arrangement of functional groups. The diphenyl group provides aromatic stability and hydrophobic properties, while the piperidine ring offers a flexible and versatile scaffold for further chemical modifications. The quinoline moiety, known for its biological activity, adds to the compound's potential as a lead molecule in drug discovery.
Recent studies have explored the pharmacological properties of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone has been investigated for its neuroprotective effects. Preclinical studies have demonstrated that it can reduce oxidative stress and neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism of action appears to involve the modulation of intracellular signaling pathways and the reduction of reactive oxygen species (ROS) levels.
The therapeutic potential of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone extends beyond inflammation and neuroprotection. Research has also focused on its anticancer properties. In vitro and in vivo studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression.
The pharmacokinetic profile of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone has been another area of interest. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its use in clinical settings. Preliminary data suggest that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent.
To further enhance the therapeutic potential of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone, researchers are exploring various chemical modifications. These modifications aim to improve the compound's solubility, stability, and target specificity while minimizing potential side effects. For example, substituting different functional groups on the piperidine ring or modifying the quinoline moiety can lead to derivatives with enhanced biological activities.
Clinical trials are currently underway to evaluate the safety and efficacy of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone. Early-phase trials have shown promising results in terms of safety profiles and preliminary efficacy data. These trials are crucial for determining the optimal dosing regimens and identifying any potential adverse effects before advancing to larger-scale clinical studies.
In conclusion, 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone (CAS No. 1904210-67-8) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an exciting candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its full therapeutic potential, this compound holds promise for addressing unmet medical needs in inflammation, neurodegeneration, and cancer.
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